Thieno[3,2-b]thiophene-2,5-dione
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Overview
Description
Thieno[3,2-b]thiophene-2,5-dione is a heterocyclic compound that features a fused ring system composed of thiophene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thieno[3,2-b]thiophene-2,5-dione can be synthesized through several methods. One common approach involves the use of thiophene as a starting material, followed by multi-step reactions to introduce the necessary functional groups. For example, the synthesis of a key monomer, 3,6-bis(5-bromo-4-alkylthiophen-2-yl)this compound, has been improved to achieve higher yields with fewer reaction steps .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include solvent removal, Soxhlet extraction, and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-b]thiophene-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form thieno[3,2-b]thiophene S,S-dioxide, which exhibits enhanced emission efficiency .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include butyllithium for metallation and electrophilic reagents for quenching dilithiated derivatives . Reaction conditions often involve controlled temperatures and specific solvents to achieve desired products.
Major Products Formed
Major products formed from reactions with this compound include various substituted derivatives, which can be used in the synthesis of semiconducting polymers and other advanced materials .
Scientific Research Applications
Thieno[3,2-b]thiophene-2,5-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thieno[3,2-b]thiophene-2,5-dione involves its electron-rich structure, which allows it to participate in various charge transport processes. The compound’s low-lying lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) energy levels facilitate efficient charge transfer, making it suitable for use in semiconducting polymers .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]thiophene: Another isomer with similar applications in organic electronics.
Benzo[b]thiophene: Known for its use in the synthesis of biologically active compounds.
Uniqueness
Thieno[3,2-b]thiophene-2,5-dione stands out due to its unique fused ring structure, which imparts distinct electronic properties. Its ability to form highly crystalline lamellar structures with preferential edge-on orientation enhances its performance in electronic devices .
Properties
CAS No. |
60749-71-5 |
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Molecular Formula |
C6H2O2S2 |
Molecular Weight |
170.2 g/mol |
IUPAC Name |
thieno[3,2-b]thiophene-2,5-dione |
InChI |
InChI=1S/C6H2O2S2/c7-5-1-3-4(10-5)2-6(8)9-3/h1-2H |
InChI Key |
JJFFKSNSZYHZPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=O)S2)SC1=O |
Origin of Product |
United States |
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